N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-hydroxybenzamide
Overview
Description
N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-hydroxybenzamide is a synthetic organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, an imine group, and a hydroxyl group on a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-hydroxybenzamide typically involves the condensation reaction between 5-bromo-2-fluorobenzaldehyde and 2-hydroxybenzamide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-hydroxybenzaldehyde.
Reduction: Formation of N-[(E)-(5-bromo-2-fluorophenyl)methylamino]-2-hydroxybenzamide.
Substitution: Formation of N-[(E)-(5-methoxy-2-fluorophenyl)methylideneamino]-2-hydroxybenzamide.
Scientific Research Applications
N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its ability to form hydrogen bonds and hydrophobic interactions with target proteins contributes to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-hydroxybenzaldehyde
- N-[(E)-(5-methoxy-2-fluorophenyl)methylideneamino]-2-hydroxybenzamide
- N-[(4,5-dibromo-2-furanyl)methylideneamino]-2,3-dihydro-1,4-benzodioxin
Uniqueness
N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-hydroxybenzamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be leveraged for various scientific applications.
Properties
IUPAC Name |
N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-hydroxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN2O2/c15-10-5-6-12(16)9(7-10)8-17-18-14(20)11-3-1-2-4-13(11)19/h1-8,19H,(H,18,20)/b17-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJMEHLJJIQUIX-CAOOACKPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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